molecular formula C22H23N3O3S2 B4553992 N-[4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide

N-[4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B4553992
M. Wt: 441.6 g/mol
InChI Key: UEDJHIWPWWGJDR-UHFFFAOYSA-N
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Description

N-[4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.11808395 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthesis Studies

  • A study discussed the structure-activity relationships in biphenylsulfonamide endothelin antagonists, highlighting the significance of specific substitutions for improved binding and functional activity, demonstrating the critical role of structural modifications in enhancing drug efficacy (Murugesan et al., 1998).
  • Another research effort described the synthesis and structural characterization of sulfonamide molecules, emphasizing the importance of crystallography and computational studies in understanding molecular interactions and properties (Murthy et al., 2018).
  • The development of water-soluble sulfonamides for potential therapeutic applications, showcasing the synthesis of compounds with potent inhibitory effects on carbonic anhydrase, offers insights into drug design strategies aimed at improving solubility and efficacy (Casini et al., 2000).

Potential Therapeutic Applications

  • Research on sulfonamide-based compounds for anticancer therapy, where cell-based antitumor screens identified potent cell cycle inhibitors, highlights the role of these compounds in advancing cancer treatment (Owa et al., 2002).
  • A study on the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides demonstrated potent antibacterial properties, illustrating the potential of sulfonamide derivatives in addressing antibiotic resistance (Abbasi et al., 2015).

Novel Synthesis Methodologies

  • An innovative approach to the cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent showcases advancements in synthetic chemistry methods, contributing to more efficient and environmentally friendly processes (Anbarasan et al., 2011).

Structural Features and Analysis

  • Investigations into the crystal structure of sulfonamide compounds reveal characteristic hydrogen bonding patterns, contributing to our understanding of molecular assembly and chiral discrimination in crystallization processes (Kikkawa et al., 2019).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-28-20-12-10-18(11-13-20)24-22(29)23-17-6-8-19(9-7-17)25-30(26,27)21-14-4-16(2)5-15-21/h4-15,25H,3H2,1-2H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDJHIWPWWGJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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